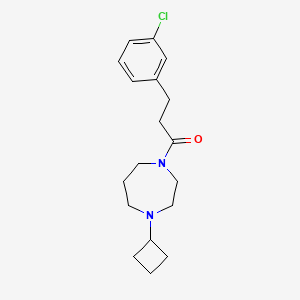

3-(3-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one

説明

特性

IUPAC Name |

3-(3-chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O/c19-16-5-1-4-15(14-16)8-9-18(22)21-11-3-10-20(12-13-21)17-6-2-7-17/h1,4-5,14,17H,2-3,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNVWOPNAPBRAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)CCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Diazepane Ring: Starting from a suitable cyclobutyl amine, the diazepane ring can be formed through cyclization reactions.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions.

Formation of the Propanone Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or chemical processes.

作用機序

The mechanism of action of 3-(3-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one involves its interaction with specific molecular targets. These could include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors in the nervous system, affecting neurotransmission.

Pathways: Modulation of signaling pathways that regulate cellular functions.

類似化合物との比較

Similar Compounds

Diazepam: A well-known diazepane derivative with anxiolytic properties.

Cyclobutylamines: Compounds with similar structural features and potential pharmacological activities.

Uniqueness

3-(3-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

生物活性

3-(3-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chlorophenyl group and a cyclobutyl-substituted diazepane ring. Its molecular formula is C15H21ClN2O, with a molecular weight of approximately 276.80 g/mol. The structural formula can be represented as follows:

Research indicates that compounds related to 3-(3-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one exhibit various biological activities, including anti-inflammatory and neuroprotective effects. For example, derivatives of benzodiazepines have been shown to inhibit superoxide anion production in human neutrophils through a protein kinase A (PKA)-dependent pathway . This suggests that similar mechanisms may be at play for our compound of interest.

In Vitro Studies

In vitro studies have demonstrated that the compound can modulate intracellular signaling pathways. For instance, it has been noted to influence calcium mobilization and phosphorylation events linked to cell signaling . Such activities are crucial for understanding its potential therapeutic applications.

Study on Anti-inflammatory Properties

A notable study investigated the anti-inflammatory effects of related compounds. The results showed that these compounds inhibited the production of pro-inflammatory cytokines in human cells, suggesting a potential application in treating inflammatory diseases .

Neuroprotective Effects

Another study explored the neuroprotective properties of diazepane derivatives. It was found that these compounds could prevent neuronal cell death induced by oxidative stress, which is significant for conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 3-(3-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)propan-1-one, and how are reaction conditions optimized?

Synthesis typically involves multi-step organic reactions, such as coupling the chlorophenyl moiety to the diazepane backbone via a ketone linker. Key steps include:

- Cyclobutyl-diazepane preparation : Cyclobutyl groups are introduced through nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) to prevent oxidation .

- Ketone linkage : Acylation using propanoyl chloride derivatives, with reaction temperatures controlled between 0–25°C to minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) achieves >95% purity.

Q. How is structural characterization performed for this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms the cyclobutyl (δ 2.1–2.8 ppm, multiplet) and diazepane (δ 3.4–3.7 ppm, N-CH₂) groups. Aromatic protons (δ 7.2–7.5 ppm) verify the chlorophenyl moiety .

- X-ray crystallography : Resolves spatial arrangement, e.g., chair conformation of the diazepane ring and dihedral angles between aromatic planes .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₉H₂₄ClN₂O⁺) with <2 ppm error .

Q. What methods assess purity and batch-to-batch consistency?

- HPLC-UV/ELSD : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities <0.5% .

- Karl Fischer titration : Measures residual moisture (<0.2% w/w) to ensure stability .

- Elemental analysis : Confirms C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require strict temperature control to avoid decomposition .

- Catalyst screening : Pd/C or Ni catalysts improve coupling efficiency; microwave-assisted synthesis reduces reaction times by 40% .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression, enabling real-time adjustments to pH and temperature .

Q. What computational strategies model its interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to receptors (e.g., GPCRs), prioritizing residues like Asp³.³² for hydrogen bonding .

- MD simulations : AMBER or GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, identifying critical hydrophobic interactions with the cyclobutyl group .

- QSAR models : Correlate substituent effects (e.g., Cl position on phenyl) with bioactivity using Hammett constants (σ⁺) and π-electron donating capacity .

Q. How can contradictions in reported biological activity data be resolved?

- Assay standardization : Use uniform cell lines (e.g., HEK293 for GPCR studies) and control for batch-specific compound degradation .

- Metabolic stability testing : Liver microsome assays (human/rat) identify metabolite interference; e.g., CYP3A4-mediated oxidation alters efficacy .

- Data normalization : Apply Z-score or log₂ fold-change to correct for inter-lab variability in IC₅₀ measurements .

Q. What structure-activity relationship (SAR) trends are observed in analogs?

Q. How does the compound’s stability vary under physiological conditions?

- pH stability : Degrades rapidly at pH <3 (simulated gastric fluid) but remains stable at pH 7.4 (phosphate buffer) for 24 hours .

- Thermal stability : Decomposes above 150°C (TGA analysis), requiring storage at –20°C under argon .

- Light sensitivity : UV-Vis studies show 10% degradation after 48 hours under ambient light; amber vials recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。